

GSK343: A Technical Guide to its Therapeutic Potential in Non-Cancerous Disease Models

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Compound of Interest

Compound Name: GSK343

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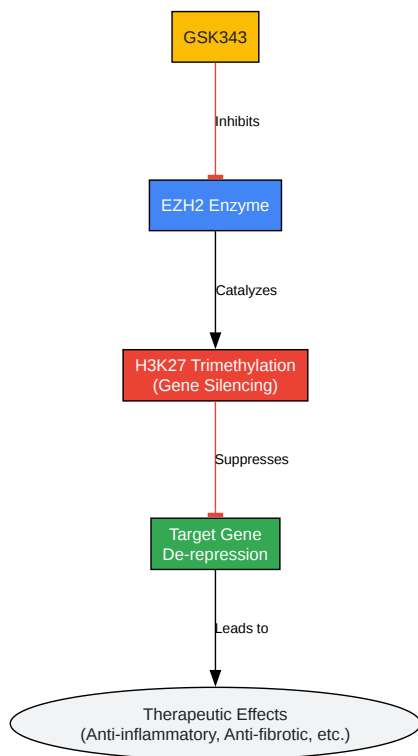
For Researchers, Scientists, and Drug Development Professionals

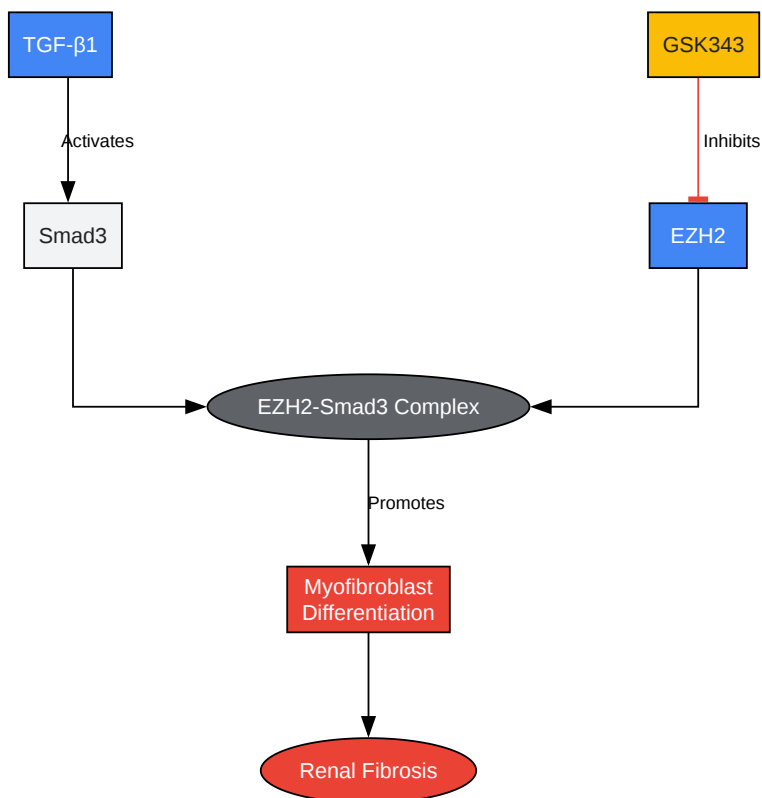
Abstract

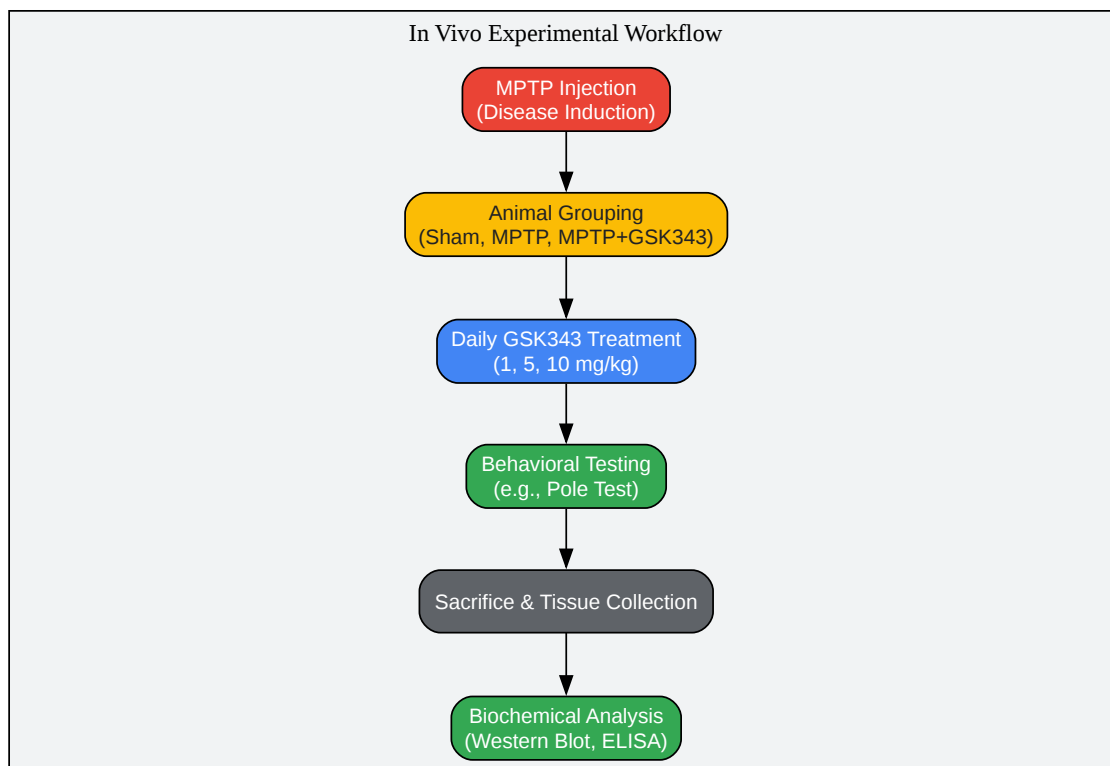
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene silencing. While the role of EZH2 in cancer is well-established, emerging evidence highlights its involvement in the pathogenesis of various non-cancerous diseases. **GSK343** is a potent, highly selective, and S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2.^[1] This technical guide provides a comprehensive overview of the current research on **GSK343**'s application in non-cancer disease models, focusing on its mechanism of action, experimental validation, and therapeutic potential in fibrosis, neurodegenerative disorders, and inflammatory conditions.

Core Mechanism of Action: EZH2 Inhibition

GSK343 functions by competing with the cofactor SAM for binding to EZH2, thereby inhibiting its catalytic activity.^[2] This leads to a global decrease in H3K27me3 levels, which in turn derepresses the transcription of previously silenced genes.^[3] Many of these re-expressed genes are tumor suppressors or key regulators of cellular processes like differentiation, apoptosis, and inflammation.^{[2][3]} The aberrant activity of EZH2 is linked to the progression of numerous diseases, making it an attractive therapeutic target.^{[4][5][6]}







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